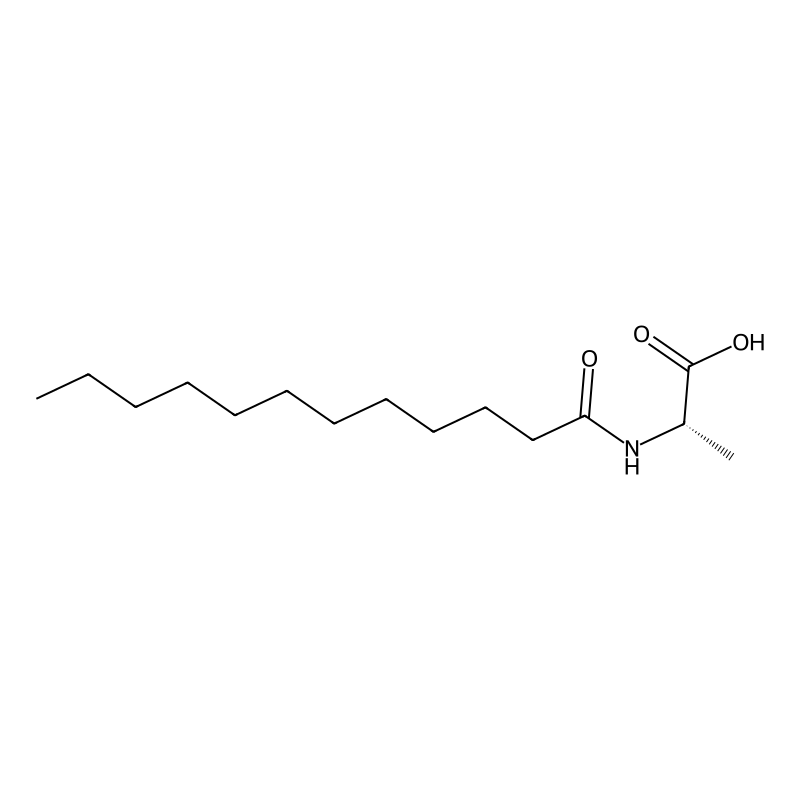

N-Lauroyl-L-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Supramolecular Chemistry and Material Science

Studies suggest N-LLA exhibits interesting properties related to its structure. The molecule possesses a fatty acid tail (lauroyl group) and an amino acid head group (L-alanine). This combination allows N-LLA to self-assemble into well-defined structures at the molecular level []. Researchers have employed techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and electron microscopy to understand N-LLA's supramolecular chemistry []. This knowledge could be useful in designing novel materials with specific functionalities.

N-Lauroyl-L-alanine is a fatty acid amide derived from lauric acid and the amino acid L-alanine. It possesses a unique structure characterized by a lauroyl group (a 12-carbon saturated fatty acid) attached to the amino acid backbone. This compound is recognized for its surfactant properties, making it valuable in various industrial and biological applications. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, which is essential for its role in emulsification and stabilization processes.

- Acylation Reactions: It can be synthesized through acylation of L-alanine using lauric acid or its derivatives. This reaction typically involves coupling agents or specific enzymes to facilitate the formation of the amide bond.

- Hydrolysis: Under acidic or basic conditions, N-lauroyl-L-alanine can hydrolyze back into L-alanine and lauric acid, which is significant for its biodegradability and environmental impact.

- Enzymatic Reactions: Enzymes such as aminoacylases can catalyze the synthesis of N-lauroyl-L-alanine from L-alanine and lauric acid, demonstrating its potential in biocatalytic processes .

N-Lauroyl-L-alanine exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have shown that it possesses antimicrobial effects against various bacteria and fungi, making it a candidate for use in pharmaceuticals and personal care products.

- Biocompatibility: Its compatibility with biological systems makes it suitable for applications in drug delivery and as a component in cosmetic formulations.

- Surfactant Activity: The compound acts as a surfactant, reducing surface tension and enhancing solubility, which is beneficial in formulations requiring emulsification .

Several methods exist for synthesizing N-lauroyl-L-alanine:

- Direct Acylation: This method involves reacting L-alanine with lauric acid in the presence of coupling agents such as dicyclohexylcarbodiimide or using enzymatic methods involving acylases .

- Green Synthesis: Recent advancements have introduced one-pot multi-component reactions that ensure high purity while minimizing environmental impact .

- Industrial Production: Large-scale production methods have been developed that focus on optimizing yield and purity through controlled reaction conditions .

N-Lauroyl-L-alanine finds applications across various fields:

- Cosmetics and Personal Care: It is utilized as an emulsifier and stabilizer in creams, lotions, and other formulations due to its surfactant properties.

- Pharmaceuticals: Its antimicrobial activity makes it suitable for use in topical formulations and drug delivery systems.

- Food Industry: As a food additive, it can function as an emulsifier to improve texture and stability in food products.

Interaction studies involving N-lauroyl-L-alanine have revealed its potential in various biochemical pathways:

- Enzyme Interactions: Research has demonstrated that N-lauroyl-L-alanine serves as a substrate for specific enzymes like aminoacylases, which can catalyze its synthesis from L-alanine and fatty acids .

- Biological Membrane Interaction: Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability, which is crucial for drug delivery applications.

N-Lauroyl-L-alanine shares similarities with other acylated amino acids but possesses unique characteristics due to its specific fatty acid chain length. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Palmitoyl-L-alanine | Derived from palmitic acid (16 carbons) | Higher melting point; different solubility |

| N-Capryloyl-L-alanine | Derived from caprylic acid (8 carbons) | More soluble in water; less viscous |

| N-Lauroyl-L-phenylalanine | Contains phenylalanine instead of alanine | Exhibits different biological activities |

| N-Acetyl-L-alanine | Acetate group instead of lauroyl | Lower hydrophobicity; different reactivity |

These compounds demonstrate variations in their physical properties, solubility profiles, and biological activities due to differences in their acyl chains or amino acid backbones.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2: Sivaramakrishna D, Swamy MJ. Structure, supramolecular organization and phase behavior of N-acyl-β-alanines: Structural homologues of mammalian brain constituents N-acylglycine and N-acyl-GABA. Chem Phys Lipids. 2016 Dec;201:1-10. doi: 10.1016/j.chemphyslip.2016.10.002. Epub 2016 Oct 19. PubMed PMID: 27771218.

3: Samanta SK, Subrahmanyam KS, Bhattacharya S, Rao CN. Composites of graphene and other nanocarbons with organogelators assembled through supramolecular interactions. Chemistry. 2012 Mar 5;18(10):2890-901. doi: 10.1002/chem.201102572. Epub 2012 Feb 1. PubMed PMID: 22298373.

4: Garcia-Bennett AE, Xiao C, Zhou C, Castle T, Miyasaka K, Terasaki O. Bicontinuous cubic mesoporous materials with biphasic structures. Chemistry. 2011 Nov 25;17(48):13510-6. doi: 10.1002/chem.201101831. Epub 2011 Oct 27. PubMed PMID: 22031461.

5: Pal A, Srivastava A, Bhattacharya S. Role of capping ligands on the nanoparticles in the modulation of properties of a hybrid matrix of nanoparticles in a 2D film and in a supramolecular organogel. Chemistry. 2009 Sep 14;15(36):9169-82. doi: 10.1002/chem.200900304. PubMed PMID: 19650086.

6: Six DA, Carty SM, Guan Z, Raetz CR. Purification and mutagenesis of LpxL, the lauroyltransferase of Escherichia coli lipid A biosynthesis. Biochemistry. 2008 Aug 19;47(33):8623-37. doi: 10.1021/bi800873n. Epub 2008 Jul 26. PubMed PMID: 18656959; PubMed Central PMCID: PMC2664092.

7: Bhattacharya S, Pal A. Physical gelation of binary mixtures of hydrocarbons mediated by n-lauroyl-L-alanine and characterization of their thermal and mechanical properties. J Phys Chem B. 2008 Apr 24;112(16):4918-27. doi: 10.1021/jp7104715. Epub 2008 Mar 29. PubMed PMID: 18373372.

8: Couffin-Hoarau AC, Motulsky A, Delmas P, Leroux JC. In situ-forming pharmaceutical organogels based on the self-assembly of L-alanine derivatives. Pharm Res. 2004 Mar;21(3):454-7. PubMed PMID: 15070096.

9: Koga K, Kawashima S, Murakami M. In vitro and in situ evidence for the contribution of Labrasol and Gelucire 44/14 on transport of cephalexin and cefoperazone by rat intestine. Eur J Pharm Biopharm. 2002 Nov;54(3):311-8. PubMed PMID: 12445561.

10: McEllistrem MC, Stout JE, Harrison LH. Simplified protocol for pulsed-field gel electrophoresis analysis of Streptococcus pneumoniae. J Clin Microbiol. 2000 Jan;38(1):351-3. PubMed PMID: 10618114; PubMed Central PMCID: PMC88722.

11: Murakami T, Kishimoto M, Kawakita H, Kisaki M, Kojima Y, Higashi Y, Amagase H, Fuwa T, Yata N. Enhanced rectal and nasal absorption of human epidermal growth factor by combined use of the absorption promoter and the synthetic polymer in rats. Eur J Drug Metab Pharmacokinet. 1991;Spec No 3:125-31. PubMed PMID: 1820866.

12: Fecycz IT, Campbell JN. Mechanisms of activation and secretion of a cell-associated precursor of an exocellular protease of Pseudomonas aeruginosa 34362A. Eur J Biochem. 1985 Jan 2;146(1):35-42. PubMed PMID: 3917921.

13: Zaĭtsev AN, Rogozhin SV, Shatrov GN, Davidovich IuA, Rakhmanina NL. [Toxicological characteristics of disodium salt of N-lauroyl-L-glutamic acid--a surface-active agent used in the food processing industry]. Vopr Pitan. 1984 Jul-Aug;(4):58-60. Russian. PubMed PMID: 6485298.

14: Delbarre A, Migliore-Samour D, Werner GH, Roques BP, Jollès P. 1H NMR studies of natural and synthetic immunostimulating peptides in aqueous solution. Eur J Biochem. 1981 Aug;118(2):355-61. PubMed PMID: 7285929.